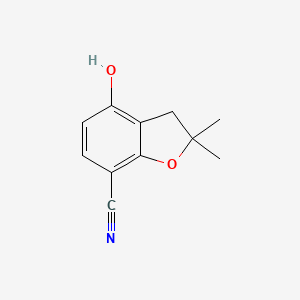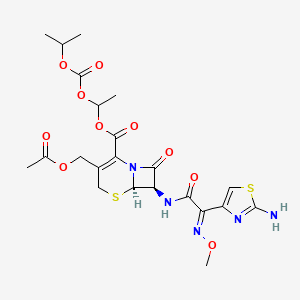
Cefpodoxime Proxetil Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefpodoxime Proxetil Impurity E is a byproduct found in the synthesis and degradation of cefpodoxime proxetil, an ester-modified prodrug of cefpodoxime. Cefpodoxime proxetil is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities like Impurity E are crucial to identify and characterize to ensure the safety and efficacy of the pharmaceutical product .
Métodos De Preparación
The synthesis of Cefpodoxime Proxetil Impurity E involves several steps, typically starting from the raw materials used in the production of cefpodoxime proxetil. The synthetic routes often include esterification, hydrolysis, and other chemical reactions under controlled conditions. Industrial production methods involve high-performance liquid chromatography (HPLC) to separate and identify impurities, including Impurity E .
Análisis De Reacciones Químicas
Cefpodoxime Proxetil Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cefpodoxime Proxetil Impurity E has several scientific research applications:
Chemistry: Used in the study of degradation pathways and stability of cefpodoxime proxetil.
Biology: Helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Ensures the safety and efficacy of cefpodoxime proxetil by identifying and characterizing impurities.
Industry: Used in quality control and assurance processes to maintain the purity of cefpodoxime proxetil
Mecanismo De Acción
The mechanism of action of Cefpodoxime Proxetil Impurity E is not well-documented, as it is primarily a byproduct. understanding its formation and degradation pathways helps in ensuring the overall safety and efficacy of cefpodoxime proxetil. The molecular targets and pathways involved in its formation are similar to those of cefpodoxime proxetil, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins .
Comparación Con Compuestos Similares
Cefpodoxime Proxetil Impurity E can be compared with other impurities found in cefpodoxime proxetil, such as Impurity A, B, C, and D. Each impurity has unique characteristics and formation pathways. Impurity E is unique due to its specific formation conditions and chemical structure. Similar compounds include other cephalosporin impurities that arise during the synthesis and degradation of cephalosporin antibiotics .
Propiedades
Fórmula molecular |
C22H27N5O10S2 |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1 |
Clave InChI |
JRBKWVHQXXREQH-JGLUBIDVSA-N |
SMILES isomérico |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C |
SMILES canónico |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


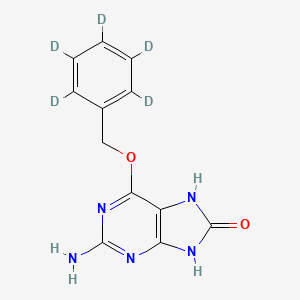
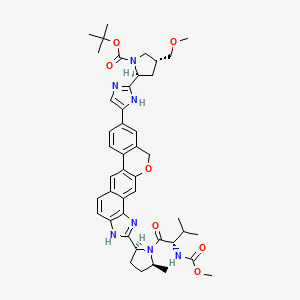
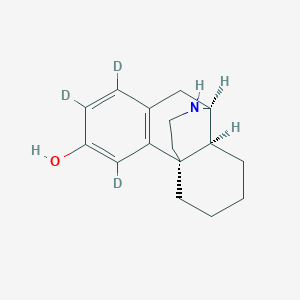
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
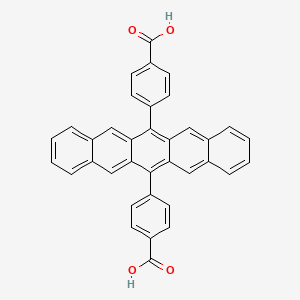

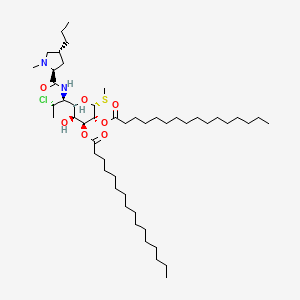


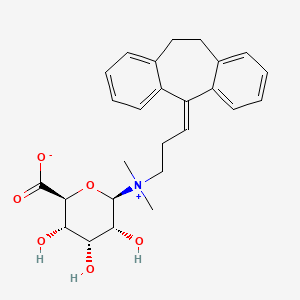
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
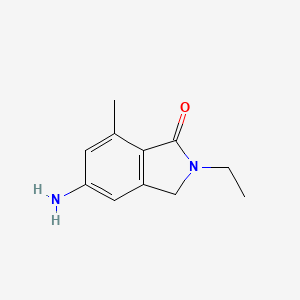
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
